molecular formula C29H28N2O6 B2533039 2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866590-26-3

2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2533039
CAS RN: 866590-26-3
M. Wt: 500.551
InChI Key: HYLRCIUGIOGFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C29H28N2O6 . Its average mass is 500.542 Da and its mono-isotopic mass is 500.194733 Da . This product is not intended for human or veterinary use and is meant for research use only.

Scientific Research Applications

Structural Aspects and Properties

A study by Karmakar et al. (2007) explored the structural aspects of similar isoquinoline derivatives, focusing on their interactions with mineral acids and their ability to form gels and crystalline salts. This research provides foundational knowledge on how such compounds' structural characteristics influence their physical properties and interactions, contributing to the understanding of similar compounds like "2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide" (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Potential Therapeutic Applications

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. This research is pertinent as it outlines synthetic routes and biological activities of complex organic compounds, offering a blueprint for synthesizing and testing similar compounds like "2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide" for potential therapeutic uses (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Comparative Metabolism Studies

Coleman et al. (2000) conducted studies on the metabolism of chloroacetamide herbicides, highlighting the differences in metabolic pathways between human and rat liver microsomes. Although focusing on herbicides, this research provides insight into the metabolic fate of complex molecules in biological systems, which can be relevant for understanding the metabolism of "2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide" in various organisms (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6/c1-5-37-21-12-10-20(11-13-21)30-27(32)17-31-16-23(28(33)19-8-6-18(2)7-9-19)29(34)22-14-25(35-3)26(36-4)15-24(22)31/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLRCIUGIOGFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

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